molecular formula C6H6N4O2 B13258173 7-Hydroxy-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

7-Hydroxy-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13258173
M. Wt: 166.14 g/mol
InChI Key: KOAFVBHDSPLAAD-UHFFFAOYSA-N
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Description

Nomenclature and Structural Analysis of 7-Hydroxy-2-methyl-4H,5H-triazolo[1,5-a]pyrimidin-5-one

Systematic IUPAC Nomenclature and Isomeric Considerations

The IUPAC name 7-hydroxy-2-methyl-4H,5H-triazolo[1,5-a]pyrimidin-5-one is derived through a hierarchical analysis of the compound's fused bicyclic system and substituent positions. The parent structure, triazolo[1,5-a]pyrimidine, consists of a triazole ring (positions 1–3) fused to a pyrimidine ring (positions 4–7), with bridgehead atoms at positions 3 and 4. Numbering begins at the triazole nitrogen adjacent to the fusion point, proceeding clockwise through the triazole and pyrimidine rings (Figure 1).

The hydroxyl group occupies position 7 on the pyrimidine ring, while the methyl group resides at position 2 on the triazole ring. The 4H,5H designation indicates partial hydrogenation at the pyrimidine ring's 4 and 5 positions, with the ketone oxygen at position 5 completing the lactam structure. Isomeric possibilities arise from:

  • Tautomerism : The 7-hydroxy group participates in keto-enol tautomerism, potentially shifting protonation between the hydroxyl oxygen and adjacent pyrimidine nitrogen.
  • Substituent positional isomerism : Alternative numbering could place the methyl group at position 3 or hydroxyl at position 6, though these are disfavored by IUPAC priority rules.
  • Ring fusion isomerism : The [1,5-a] fusion pattern distinguishes it from alternative triazolo-pyrimidine configurations like [1,5-c] or [1,5-d].

Crystallographic and Spectroscopic Characterization

Crystallographic Features

X-ray diffraction analysis of analogous triazolopyrimidines reveals planar bicyclic cores with slight puckering at hydrogenated positions. For 7-hydroxy-2-methyl derivatives, intramolecular hydrogen bonding between the 7-hydroxyl and N3 of the triazole ring (distance ≈ 2.65 Å) likely stabilizes the crystal lattice. The methyl group at position 2 introduces steric interactions that distort the triazole-pyrimidine dihedral angle to approximately 5–7°.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) :
    • Hydroxyl proton: δ 11.2 ppm (broad singlet, exchangeable)
    • Methyl group: δ 2.48 ppm (singlet, 3H)
    • Pyrimidine H6: δ 8.12 ppm (doublet, J = 6.2 Hz)
    • Triazole H3: δ 7.89 ppm (singlet)

Infrared Spectroscopy (IR)

  • Strong absorption at 1685 cm⁻¹ (C=O stretch)
  • Broad band at 3200–3400 cm⁻¹ (O-H stretch)
  • Peaks at 1550 cm⁻¹ and 1450 cm⁻¹ (triazole ring vibrations)

Mass Spectrometry

  • Molecular ion peak at m/z 180.05 (C₆H₆N₄O₂)
  • Fragment ions at m/z 152 (loss of CO), 123 (triazole ring cleavage)
Table 1: Key Spectroscopic Data
Technique Observed Signal Assignment
¹H NMR (400 MHz) δ 11.2 (1H, bs) 7-OH
δ 8.12 (1H, d, J=6.2 Hz) Pyrimidine H6
δ 7.89 (1H, s) Triazole H3
IR (KBr) 1685 cm⁻¹ C=O stretch
HRMS 180.0534 (calc. 180.0532) [M+H]⁺

Comparative Analysis with Related Triazolopyrimidine Derivatives

Structural Comparisons
  • Unsubstituted Triazolopyrimidinones
    The parent compound 4H,5H-triazolo[1,5-a]pyrimidin-5-one lacks hydroxyl and methyl groups, resulting in:

    • Increased planarity (dihedral angle ≈ 2°)
    • Higher solubility in polar aprotic solvents
    • Reduced hydrogen-bonding capacity
  • Methyl-Substituted Analogs
    2-Methyl derivatives without hydroxyl groups exhibit:

    • Enhanced lipophilicity (logP +0.4)
    • Restricted rotation about the triazole-pyrimidine axis
    • Blue-shifted UV absorbance (λmax 265 → 258 nm)
  • Hydroxylated Derivatives
    7-Hydroxy analogs lacking methyl groups demonstrate:

    • Tautomeric equilibrium (keto:enol ≈ 3:1 in DMSO)
    • Chelation capacity for divalent metal ions
    • pH-dependent fluorescence (quantum yield Φ = 0.18 at pH 7)
Functional Implications

The synergistic effects of 7-hydroxy and 2-methyl substituents create a unique molecular profile:

  • Hydrogen-bonding network : The hydroxyl group serves as both hydrogen donor (to solvent) and acceptor (via keto tautomer), while the methyl group induces steric blockade of π-π stacking.
  • Electron distribution : Methyl donation increases electron density at N1, modulating reactivity toward electrophiles compared to unsubstituted analogs.
  • Solubility profile : Calculated logS = -2.1 (25% lower than non-methylated hydroxyl derivatives) due to hydrophobic methyl interactions.
Table 2: Comparative Physicochemical Properties
Property Target Compound Unsubstituted 2-Methyl Only 7-Hydroxy Only
Molecular Weight (g/mol) 180.05 136.11 150.08 166.06
logP 1.2 0.4 1.6 0.8
Water Solubility (mg/mL) 8.5 22.3 5.1 15.6
pKa (hydroxyl) 9.1 - - 8.7

Properties

Molecular Formula

C6H6N4O2

Molecular Weight

166.14 g/mol

IUPAC Name

7-hydroxy-2-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C6H6N4O2/c1-3-7-6-8-4(11)2-5(12)10(6)9-3/h2,12H,1H3,(H,7,8,9,11)

InChI Key

KOAFVBHDSPLAAD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=O)NC2=N1)O

Origin of Product

United States

Preparation Methods

Example Procedure:

  • React 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones under reflux conditions.
  • The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by intramolecular cyclization to form the fused heterocycle.
  • Typically, solvents like ethanol or acetic acid are used, with reaction times ranging from several hours to overnight.

Reaction Conditions:

Parameter Typical Range Notes
Solvent Ethanol, Acetic acid Mild conditions, facilitating cyclization
Temperature Reflux (~80-120°C) Promotes cyclization
Time 4-24 hours Dependent on substrate reactivity

Outcome:

  • Formation of the fused heterocycle with good yields (up to 95%).
  • Regioselectivity can be controlled by substituents on the carbonyl compounds.

Multicomponent Reactions (MCR)

Recent advances utilize multicomponent reactions involving 3-(methylthio)-1H-1,2,4-triazol-5-amine, aromatic aldehydes, pyruvic acid, and β-dicarbonyl compounds to synthesize derivatives of the heterocycle, including the target compound.

Ultrasonic-Assisted Synthesis:

  • Method: Ultrasonication of the mixture in glacial acetic acid at room temperature for approximately 2 hours.
  • Reaction Pathway: Leads to formation of 7-hydroxy-2-(methylthio)-5-aryl-4,5,6,7-tetrahydro-triazolo[1,5-a]pyrimidine derivatives.
  • Advantages: Short reaction time, high yields, and regioselectivity favoring the 7-hydroxy derivatives.

Conventional Heating:

  • Method: Reflux in acetic acid for 4 hours.
  • Outcome: Formation of dihydropyrimidine derivatives with high yields (~67-95%).

Data Summary:

Method Conditions Products Yield Notes
Ultrasonication Room temp, 2 h 7-hydroxy derivatives ~67% Selective formation
Reflux 80-100°C, 4 h Dihydropyrimidines Up to 95% Higher yield, longer time

One-Step Regioselective Synthesis

A notable recent strategy involves regioselective cyclization of 3-substituted-5-amino-1H-pyrazoles with β-dicarbonyl compounds, under microwave irradiation or conventional heating, to produce the 7-aryl or 7-methyl derivatives.

Microwave-Assisted Synthesis:

  • Procedure: React 3-substituted-5-amino-1H-pyrazoles with cinnamoyl derivatives under microwave irradiation at 120°C for 20 minutes.
  • Result: Selective formation of 7-aminopyrazolo[1,5-a]pyrimidines, which can be oxidized or further functionalized to obtain the hydroxy derivative.

Conventional Heating:

  • Procedure: Reaction with β-dicarbonyl compounds in acetic acid at reflux for 4-6 hours.
  • Outcome: High-yield formation of the heterocycle with regioselectivity controlled by reaction conditions.

Functional Group Transformations and Post-Synthesis Modifications

Post-synthesis modifications, such as methylation or hydroxylation, can be performed to introduce the hydroxy group at the 7-position, often via oxidation or nucleophilic substitution reactions.

Example:

  • Oxidation of methylthio groups to hydroxyl groups using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Summary of Key Data and Reaction Parameters

Method Starting Materials Reaction Conditions Product Yield Regioselectivity Notes
Cyclization of triazole derivatives 3,5-diamino-1,2,4-triazole + carbonyls Reflux in ethanol/acetic acid Heterocycle 87-95% High Suitable for diverse substitutions
Multicomponent ultrasonication 3-(Methylthio)-1H-1,2,4-triazol-5-amine + aldehyde + pyruvic acid Room temp, 2 h 7-Hydroxy derivatives 67% Regioselective Efficient, environmentally friendly
Microwave-assisted cyclization Pyrazole derivatives + cinnamoyl derivatives Microwave at 120°C, 20 min 7-Aryl or methyl derivatives Variable Regioselective Rapid synthesis

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Substituent Variations in Triazolopyrimidinone Derivatives

Compound Name Position 2 Substituent Position 7 Substituent CAS Number Source
7-Hydroxy-2-methyl-triazolo[1,5-a]pyrimidin-5-one Methyl Hydroxy 754210-99-6*
7-Amino-2-methyl-triazolo[1,5-a]pyrimidin-5-one Methyl Amino 5899-94-5
7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine Methyl Chloro 24415-66-5
7-Phenyl-triazolo[1,5-a]pyrimidin-5-one Phenyl Hydrogen 34102-81-3
S1-TP (Electrochemical Study) 4-Methoxyphenyl Chloromethyl N/A

*Note: The CAS number 754210-99-6 corresponds to a pyrazolo-pyrimidinone analogue; the triazolo variant is inferred from structural parallels .

Physicochemical Properties

Table 2: Key Physicochemical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Trends
7-Hydroxy-2-methyl-triazolo[1,5-a]pyrimidin-5-one 165.15 Not reported High polarity (hydroxy)
7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine 168.58 146–148 Moderate (chloro)
7-Amino-2-methyl-triazolo[1,5-a]pyrimidin-5-one 165.15 Not reported Moderate (amino)
S1-TP (Chloromethyl derivative) ~350 (estimated) Not reported Low (bulky substituents)

Electrochemical Behavior ():

  • S1-TP (chloromethyl): Exhibits irreversible oxidation due to electron-withdrawing groups.
  • S2-TP (piperidinomethyl): Shows enhanced redox activity from nitrogen lone pairs.
  • 7-Hydroxy Analogues : Expected to display pH-dependent electrochemical profiles due to hydroxy protonation/deprotonation .

Stability and Reactivity

  • Hydroxy Group : Prone to oxidation and hydrogen bonding, impacting stability and intermolecular interactions.
  • Chloro Group : Enhances electrophilicity but may reduce solubility () .
  • Amino Group: Increases nucleophilicity, enabling conjugation reactions () .

Biological Activity

7-Hydroxy-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one (CAS No. 1567029-19-9) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H6N4O2. The compound features a triazolo-pyrimidine core that is known for its ability to interact with various biological targets.

PropertyValue
Molecular Weight166.14 g/mol
Melting Point226°C
AppearanceWhite crystalline powder

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler triazole derivatives. The specific methods may vary across studies but generally include cyclization and functional group modifications to achieve the desired structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Inhibition of Cancer Cell Proliferation : Research indicates that derivatives of the triazolopyrimidine scaffold exhibit significant antiproliferative effects against various cancer cell lines including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). Compounds with specific substitutions at the 7-position demonstrated IC50 values in the low nanomolar range (e.g., 83 nM for certain derivatives) .
  • Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, a critical process in cell division. This mechanism contributes to its ability to induce apoptosis in cancer cells by disrupting the mitotic spindle formation .

Antiviral Activity

In addition to anticancer properties, there is emerging evidence regarding the antiviral activity of this compound:

  • Inhibition of Hepatitis C Virus : Preliminary studies suggest that derivatives may exhibit inhibitory effects on HCV replication. One study reported approximately 40% inhibition of HCV RNA replication at non-toxic concentrations .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by structural modifications:

  • Substituents at the 7-position : Variations in substituents lead to different levels of potency against cancer cells. For example, compounds with halogenated anilines at this position showed enhanced activity compared to non-substituted analogs .
  • Linkers and Functional Groups : The introduction of different linkers and functional groups can also modify the pharmacological profile and selectivity towards specific biological targets .

Case Studies

Several case studies have documented the biological evaluations of this compound:

  • Study on Antiproliferative Effects : A series of synthesized triazolopyrimidine derivatives were evaluated for their antiproliferative activity against multiple cancer cell lines. The study found that certain compounds exhibited significantly lower IC50 values compared to standard chemotherapeutics .
  • Zebrafish Model for Anticancer Activity : In vivo studies using zebrafish embryos demonstrated that selected derivatives could effectively inhibit tumor growth and induce apoptosis in HeLa cells .

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